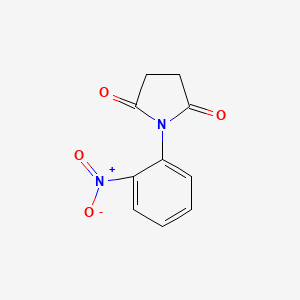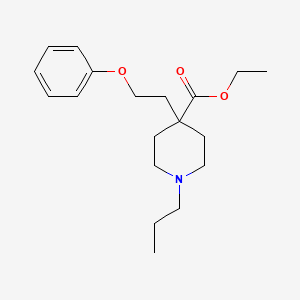![molecular formula C19H28O6 B4970410 diethyl [5-(2-methoxyphenoxy)pentyl]malonate](/img/structure/B4970410.png)
diethyl [5-(2-methoxyphenoxy)pentyl]malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [5-(2-methoxyphenoxy)pentyl]malonate is a chemical compound that is widely used in scientific research. It is a member of the malonate ester family and is commonly referred to as DMPM. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including drug development, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of diethyl [5-(2-methoxyphenoxy)pentyl]malonate involves its ability to act as a nucleophile in various chemical reactions. It can undergo esterification, amidation, and other reactions to form new compounds. Additionally, DMPM has been shown to have antioxidant properties, which may be useful in the development of new drugs.
Biochemical and Physiological Effects:
Diethyl [5-(2-methoxyphenoxy)pentyl]malonate has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may be useful in the prevention of oxidative stress-related diseases such as cancer and Alzheimer's disease. Additionally, DMPM has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using diethyl [5-(2-methoxyphenoxy)pentyl]malonate in laboratory experiments is its high reactivity and versatility. It can be used as a building block for the synthesis of a wide range of compounds, making it useful in various fields of research. However, the high reactivity of DMPM also poses a challenge, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions.
Orientations Futures
There are several future directions for the use of diethyl [5-(2-methoxyphenoxy)pentyl]malonate in scientific research. One potential application is in the development of new drugs with antioxidant and anti-inflammatory properties. Additionally, DMPM may be useful in the development of new materials with unique properties, such as self-healing materials and polymers with tunable properties. Further research is needed to fully explore the potential applications of diethyl [5-(2-methoxyphenoxy)pentyl]malonate in various fields of research.
Méthodes De Synthèse
The synthesis of diethyl [5-(2-methoxyphenoxy)pentyl]malonate involves the reaction of 2-methoxyphenol with 5-bromopentyl-1-magnesium bromide, followed by the addition of diethyl malonate. The resulting product is then purified using column chromatography to obtain a high yield of pure DMPM.
Applications De Recherche Scientifique
Diethyl [5-(2-methoxyphenoxy)pentyl]malonate has been extensively used in scientific research due to its unique chemical properties. It has been shown to be an effective precursor for the synthesis of various organic compounds, including biologically active molecules. Additionally, DMPM has been used as a building block for the development of new materials with unique properties.
Propriétés
IUPAC Name |
diethyl 2-[5-(2-methoxyphenoxy)pentyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O6/c1-4-23-18(20)15(19(21)24-5-2)11-7-6-10-14-25-17-13-9-8-12-16(17)22-3/h8-9,12-13,15H,4-7,10-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCNNHJGFQOSDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCOC1=CC=CC=C1OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[5-(2-methoxyphenoxy)pentyl]propanedioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B4970336.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenylacetamide](/img/structure/B4970343.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B4970346.png)

![4-[(ethylsulfonyl)amino]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B4970360.png)


![2-{[(benzylamino)carbonothioyl]amino}butanoic acid](/img/structure/B4970377.png)
![4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4970385.png)

![5-{2-[5-(4-bromophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B4970403.png)
![5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4970405.png)
![4-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4970406.png)
![4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-diethylbenzenesulfonamide](/img/structure/B4970436.png)